柠檬酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium citrate, also known as tripotassium citrate, is a potassium salt of citric acid with the molecular formula K₃C₆H₅O₇. It appears as a white, hygroscopic crystalline powder that is odorless and has a saline taste. Potassium citrate is widely used in the food industry as an acidity regulator and in medicine to control kidney stones derived from uric acid or cystine .

科学研究应用

Potassium citrate has a wide range of applications in scientific research:

Chemistry: Used as a buffering agent and a source of potassium ions in various chemical reactions.

Biology: Employed in cell culture media to maintain pH and provide essential potassium ions.

作用机制

Target of Action

Potassium citrate primarily targets the urinary system, specifically the renal tubular acidosis, hypocitraturic calcium oxalate nephrolithiasis, and uric acid lithiasis with or without calcium stones . It is used to manage these conditions by modifying the renal handling of citrate .

Mode of Action

Potassium citrate works by increasing urinary citrate and pH levels . This is achieved mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate . In addition to raising urinary pH and citrate, Potassium citrate also increases urinary potassium by approximately the amount contained in the medication .

Biochemical Pathways

Potassium citrate is involved in diverse biochemical pathways influencing cell metabolism and function . It is synthesized de novo and is highly abundant in the circulation . Cells take up extracellular citrate via the sodium-dependent plasma membrane transporter NaCT encoded by the SLC13A5 gene . Citrate is critical to maintaining metabolic homeostasis .

Pharmacokinetics

Potassium citrate is rapidly absorbed when given orally, and is excreted in the urine . It is an alkaline salt, which makes it effective in reducing the pain and frequency of urination when these are caused by highly acidic urine .

Result of Action

The result of Potassium citrate’s action is a decrease in the amount of acid in the body . This can help prevent conditions caused by high uric acid levels, such as gout or kidney stones . It is also effective in reducing the pain and frequency of urination when these are caused by highly acidic urine .

Action Environment

The action of Potassium citrate can be influenced by environmental factors. For instance, it is a white, hygroscopic crystalline powder . In the monohydrate form, it is highly hygroscopic and deliquescent . This means that it readily absorbs moisture from the environment, which can affect its stability and efficacy.

准备方法

Synthetic Routes and Reaction Conditions: Potassium citrate can be synthesized by neutralizing citric acid with potassium bicarbonate, potassium carbonate, or potassium hydroxide. The reaction involves the following steps:

- Dissolve citric acid in water.

- Add potassium bicarbonate, potassium carbonate, or potassium hydroxide to the citric acid solution.

- Filter the solution to remove any impurities.

- Evaporate the solvent to obtain potassium citrate crystals .

Industrial Production Methods: In industrial settings, the preparation of potassium citrate involves:

- Filtering a citric acid fermentation solution through a high-permeability film.

- Heating the citric acid solution to 80-90°C and treating it with activated carbon.

- Evaporating the citric acid solution to a saturated state and cooling to crystallize.

- Dissolving the citric acid crystals in water and performing reextraction with ethanol.

- Adding the citric acid solution to a hot solution of potassium bicarbonate and adjusting the pH to 6.5-6.8.

- Evaporating the potassium citrate solution to a saturated state and cooling to crystallize .

化学反应分析

Types of Reactions: Potassium citrate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form citric acid and potassium salts.

Complexation: Forms complexes with metal ions, such as calcium and magnesium.

Decomposition: At high temperatures, potassium citrate decomposes to form potassium carbonate and carbon dioxide.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Bases: Potassium hydroxide, sodium hydroxide.

Solvents: Water, ethanol.

Major Products:

Citric Acid: Formed when potassium citrate reacts with strong acids.

Potassium Carbonate: Formed upon thermal decomposition of potassium citrate.

相似化合物的比较

Potassium Chloride: Used to treat potassium deficiency but does not affect urine pH.

Potassium Gluconate: Similar to potassium citrate, it is used to replenish potassium levels but does not have the same alkalinizing effect on urine

Sodium Citrate: Another citrate salt used for similar purposes but contains sodium instead of potassium.

Uniqueness of Potassium Citrate: Potassium citrate is unique in its ability to alkalinize urine and prevent kidney stone formation. Unlike potassium chloride and potassium gluconate, potassium citrate specifically increases urinary citrate levels and pH, making it particularly effective in managing conditions like renal tubular acidosis and hypocitraturic calcium oxalate nephrolithiasis .

属性

Key on ui mechanism of action |

After oral administration of potassium citrate, its metabolism yields alkaline load. Potassium Citrate therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate. In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication. In some patients, Potassium Citrate causes a transient reduction in urinary calcium. |

|---|---|

CAS 编号 |

7778-49-6 |

分子式 |

C6H8KO7 |

分子量 |

231.22 g/mol |

IUPAC 名称 |

tripotassium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI 键 |

NAVWVHRQSDHCHD-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+] |

规范 SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K] |

颜色/形态 |

WHITE CRYSTALS, GRANULES, OR POWDER TRANSPARENT CRYSTALS |

Key on ui other cas no. |

7778-49-6 |

物理描述 |

Liquid; NKRA Dry Powder; Liquid White, hygroscopic, granular powder or transparent crystals Monohydrate: White odorless solid; [Merck Index] White odorless crystalline granules; [MSDSonline] |

相关CAS编号 |

7778-49-6 |

溶解度 |

1 G DISSOLVES IN 0.65 ML WATER 1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL ALMOST INSOL IN ALCOHOL |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

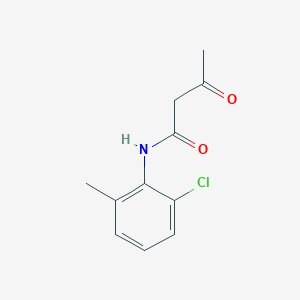

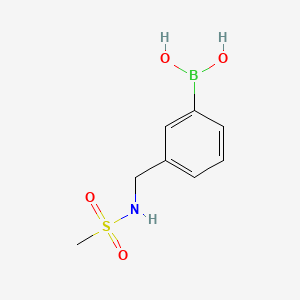

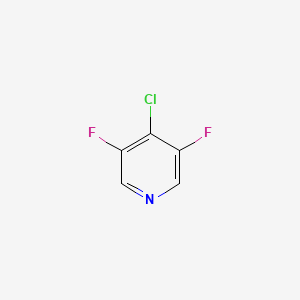

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1592353.png)

![1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1592356.png)